Methyl 3-cyano-5-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 3-cyano-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyano-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

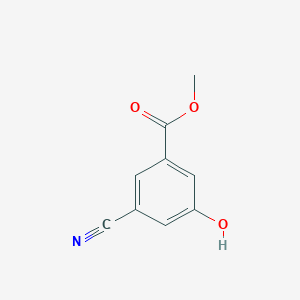

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZKUPKPTGAQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620496 | |

| Record name | Methyl 3-cyano-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453565-76-9 | |

| Record name | Methyl 3-cyano-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Methyl 3-cyano-5-hydroxybenzoate for synthesis

Executive Summary

Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9) is a high-value bifunctional aromatic scaffold used primarily in the synthesis of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and metabotropic glutamate receptor (mGluR) antagonists . Its structural uniqueness lies in the meta-positioning of three distinct functional groups—a phenol, a nitrile, and a methyl ester—around a benzene core. This "tri-functional" geometry allows for orthogonal chemical modifications: the phenol serves as a nucleophile for etherification (introducing lipophilic tails), while the nitrile and ester groups provide electrophilic centers for heterocycle formation (isoquinolines, phthalazines, or phthalides).

This guide details the chemical properties, validated synthesis protocols, and downstream utility of this intermediate, designed to support process chemists in optimizing yield and purity.

Part 1: Chemical Profile & Physical Properties

The compound is an off-white to pale yellow solid. Its stability is governed by the electron-withdrawing nature of the cyano and ester groups, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | Methyl 3-cyano-5-hydroxybenzoate | |

| CAS Number | 453565-76-9 | |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Pale yellow to off-white crystalline solid | |

| Melting Point | 158 – 162 °C | Experimental range |

| pKa (Phenol) | ~7.8 – 8.2 | Predicted (Acidified by EWGs) |

| Solubility | Soluble in DMSO, DMF, EtOAc, MeOH; Insoluble in Water | |

| Reactivity Profile | Phenol: High nucleophilicity (O-alkylation).Nitrile: Susceptible to hydrolysis or reduction.Ester: Standard transesterification/hydrolysis.[1][2] |

Part 2: Synthesis Protocols

Two primary routes are established for the synthesis of Methyl 3-cyano-5-hydroxybenzoate. Method A is preferred for industrial scalability due to lower cost, while Method B offers higher precision for small-scale medicinal chemistry.

Method A: The "Green" Aldehyde-Oxime Route (Scalable)

Rationale: Avoids heavy metal catalysts and uses cheap starting materials.

Precursor: Methyl 3-formyl-5-hydroxybenzoate (derived from 3,5-dihydroxybenzoic acid via Vilsmeier-Haack or Reimer-Tiemann formylation).

Protocol:

-

Oximation:

-

Dissolve Methyl 3-formyl-5-hydroxybenzoate (1.0 eq) in Ethanol/Water (5:1).

-

Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

-

Stir at 25°C for 2 hours. Monitor TLC (Hexane:EtOAc 1:1) for disappearance of aldehyde.

-

Result: Formation of the oxime intermediate.

-

-

Dehydration (Cyanation):

-

Remove solvent in vacuo.[2] Resuspend the crude oxime in Acetic Anhydride (5.0 eq).

-

Heat to reflux (130°C) for 4 hours. The acetic anhydride acts as both solvent and dehydrating agent, converting the aldoxime (–CH=NOH) directly to the nitrile (–CN).

-

Note: The phenolic –OH will likely be acetylated (protected) during this step.

-

-

Deprotection & Workup:

-

Cool mixture and pour into ice water.

-

Hydrolyze the acetate ester (if formed) by adjusting pH to 10 with NaOH, stirring for 30 mins, then re-acidifying to pH 4 with HCl.

-

Extract with Ethyl Acetate (3x). Wash organic phase with Brine.[2][3]

-

Dry over Na₂SO₄ and concentrate.[3][4] Recrystallize from Methanol.[5]

-

Method B: The Triflate-Cyanation Route (High Precision)

Rationale: Uses Pd-catalyzed cross-coupling for high functional group tolerance.

Precursor: Methyl 3,5-dihydroxybenzoate.

Protocol:

-

Mono-Triflation:

-

Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in DCM at 0°C.

-

Add Triflic Anhydride (Tf₂O) (1.05 eq) and Pyridine (1.1 eq) dropwise.

-

Critical Control: Stoichiometry must be precise to avoid bis-triflation.

-

Quench with water, extract, and purify via silica column to isolate Methyl 3-hydroxy-5-(trifluoromethylsulfonyloxy)benzoate .

-

-

Pd-Catalyzed Cyanation:

-

In a glovebox/inert atmosphere, combine the Triflate intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) in dry DMF.

-

Heat to 80°C for 6–12 hours.

-

Mechanism:[1][6][7][8][9] Oxidative addition of Pd into the C–OTf bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C–CN bond.

-

-

Workup:

-

Dilute with EtOAc, wash with 1M HCl (to remove pyridine/Zn salts) and Brine.

-

Purify via flash chromatography (Hexane:EtOAc gradient).

-

Part 3: Synthetic Utility & Downstream Applications

The strategic value of Methyl 3-cyano-5-hydroxybenzoate lies in its role as a precursor for Roxadustat (FG-4592) and related HIF-PH inhibitors. The 5-hydroxy group is the "anchor" for the characteristic phenoxy tail found in these drugs.

Key Transformation: Etherification (Phenoxy Installation)

The electron-deficient ring makes the phenol acidic (pKa ~8), facilitating facile SɴAr or Chan-Lam coupling reactions.

-

Reagent: Diphenyliodonium triflate (for Chan-Lam) or simple aryl fluorides (SɴAr).

-

Protocol: React Methyl 3-cyano-5-hydroxybenzoate with Iodobenzene diacetate and Cu(OAc)₂ (catalytic) in DCM to yield Methyl 3-cyano-5-phenoxybenzoate .

Pathway Visualization: From Scaffold to Roxadustat Core

The following diagram illustrates how this specific intermediate converts into the isoquinoline core required for Roxadustat.

Caption: Fig 1. Retrosynthetic logic connecting the 3-cyano-5-hydroxy scaffold to the 7-phenoxyisoquinoline core of Roxadustat via etherification and ring expansion.

Part 4: Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving the nitrile group (especially hydrolysis steps that may release ammonia or trace cyanide) must be performed in a functioning fume hood.

-

Waste: Dispose of aqueous waste from cyanation reactions (Method B) into dedicated cyanide waste containers (pH > 10) to prevent HCN formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21942421, Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]

- FibroGen, Inc. (2014).Process for the preparation of HIF prolyl hydroxylase inhibitors. US Patent 8,883,823.

-

Wang, X., et al. (2020). Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermediate of the Drug Roxadustat.[4] Tetrahedron Letters, 61(32).[9] (Provides context on the 5-phenoxyphthalide route which intersects with the 3-cyano-5-hydroxybenzoate pathway).

-

European Chemicals Agency (ECHA). Registration Dossier: Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Improved Synthetic Process of Roxadustat [cjph.com.cn]

- 9. researchgate.net [researchgate.net]

Solubility Profiling & Crystallization Process Development: Methyl 3-cyano-5-hydroxybenzoate

Topic: Solubility Profile & Process Development Guide: Methyl 3-cyano-5-hydroxybenzoate Content Type: In-Depth Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Role: Senior Application Scientist

Executive Summary

Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9) is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of metabotropic glutamate receptor (mGluR) antagonists and next-generation HIF prolyl hydroxylase inhibitors (e.g., structural analogs of Vadadustat/Roxadustat).

Despite its synthetic utility, the specific solubility landscape of this trisubstituted benzene derivative is often under-documented in open literature. This guide provides a physicochemical analysis , a predicted solubility landscape based on group contribution theory, and a self-validating experimental protocol for generating the precise thermodynamic data required for process scale-up.

Physicochemical Context & Structure-Property Relationships

To predict solubility behavior and design purification processes, we must first deconstruct the molecule's interaction potential.

| Property | Value | Process Implication |

| Molecular Weight | 177.16 g/mol | Low MW facilitates high molar solubility in compatible solvents. |

| H-Bond Donor | Phenolic -OH (C5) | Strong interaction with protic solvents (MeOH, EtOH). Increases MP relative to non-hydroxy analogs. |

| H-Bond Acceptor | Nitrile (-CN), Ester (-COOMe) | High affinity for polar aprotic solvents (DMSO, DMF). |

| Dipole Moment | High (Nitrile group) | Poor solubility in non-polar alkanes (Hexane, Heptane). |

| Acidity (pKa) | ~8.0–8.5 (Est.) | The electron-withdrawing nitrile group increases the acidity of the phenol, making solubility pH-dependent in aqueous media. |

Mechanistic Insight: The "Solubility Switch"

The presence of the 3-cyano group significantly alters the solubility profile compared to the parent Methyl 3-hydroxybenzoate. The nitrile group introduces a strong dipole, reducing solubility in low-polarity solvents (Toluene) while enhancing solubility in dipolar aprotic solvents (DMF, DMSO). This "push-pull" electronic effect creates a distinct solubility window ideal for antisolvent crystallization .

Predicted Solubility Landscape

Note: The following data represents a predicted solubility profile derived from structural analogs (Methyl 3-hydroxybenzoate, Methyl 3-cyano-4-hydroxybenzoate) and functional group contribution methods. These values define the design space for experimental validation.

Table 1: Solvent Class Suitability & Process Utility

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Process Utility |

| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Reaction Media: Ideal for nucleophilic substitutions (e.g., alkylation of the phenolic OH). Difficult to crystallize from directly. |

| Polar Protic | Methanol, Ethanol | High (50–150 mg/mL) | Crystallization Solvent: High temperature coefficient of solubility makes these ideal for cooling crystallization. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate (20–80 mg/mL) | Extraction/Washing: Good balance for liquid-liquid extraction workups. |

| Aromatic | Toluene | Low (<10 mg/mL) | Antisolvent: Can be used to drive precipitation, though often requires heating to dissolve initially. |

| Alkanes | Hexane, Heptane | Insoluble (<1 mg/mL) | Antisolvent/Wash: Excellent for removing non-polar impurities without product loss. |

| Aqueous | Water | Very Low (<0.5 mg/mL) | Antisolvent: The most sustainable antisolvent for Methanol/Ethanol solutions. |

Validated Experimental Protocol: Dynamic Laser Monitoring

For pharmaceutical applications, visual inspection is insufficient. We utilize a Dynamic Laser Monitoring method to determine the Metastable Zone Width (MSZW), critical for controlling crystal size distribution (CSD).

Workflow: Solubility & MSZW Determination

Caption: Dynamic Laser Monitoring workflow for precise determination of Saturation (T_sat) and Nucleation (T_nuc) temperatures.

Step-by-Step Methodology

-

Preparation: Prepare 10 samples of Methyl 3-cyano-5-hydroxybenzoate in the target solvent with mole fractions ranging from

to -

Apparatus: Use a jacketed glass vessel equipped with a turbidity probe (or laser transmission system) and overhead stirring (300 rpm).

-

Heating Phase: Heat the slurry at 0.5 K/min. Record

when laser transmission hits 100% (clear solution). -

Cooling Phase: Immediately cool at 0.5 K/min. Record

when transmission drops (onset of turbidity). -

Validation: The difference

is the Metastable Zone Width. A narrow MSZW (<10°C) indicates rapid nucleation, requiring careful cooling control during scale-up.

Thermodynamic Modeling

To translate experimental data into process parameters, fit the mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via regression analysis.

Why this matters:

-

Parameter B : Relates to the enthalpy of solution. A large negative B value indicates a steep solubility curve, meaning cooling crystallization will be highly efficient (high yield).

-

Parameter C : Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

For a simplified thermodynamic check, plot

-

Positive

: Endothermic dissolution (Solubility increases with T). This is expected for Methyl 3-cyano-5-hydroxybenzoate.[1][2][3]

Process Development: Purification Strategy

Based on the physicochemical profile, the optimal purification method is a Cooling Crystallization or Anti-solvent Crystallization .

Case Study: Methanol/Water Anti-Solvent System

This system leverages the high solubility in Methanol and the near-insolubility in Water.

Caption: Optimized Anti-solvent Crystallization workflow using Methanol (solvent) and Water (anti-solvent).

Critical Control Points (CCPs):

-

Seeding: Seed with 1% pure crystals at 35°C to prevent "crashing out" (oiling out), which is a common risk with ester/nitrile combinations.

-

Solvent Ratio: A final ratio of 1:1 to 1:2 (MeOH:Water) typically maximizes yield (>90%) while rejecting polar impurities into the mother liquor.

References

-

PubChem. Methyl 3-cyano-5-hydroxybenzoate (CID 21942421) - Chemical and Physical Properties. National Library of Medicine. [Link]

- Apelblat, A., & Manzurola, E.Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 1999.

-

ChemSrc. Methyl 3-cyano-5-hydroxybenzoate MSDS and Properties. [Link][4]

-

New Drug Approvals. Vadadustat Synthesis and Intermediates. (Provides context on solvent choices for cyano-hydroxy intermediates). [Link]

Sources

- 1. EP1379525B1 - Composes heteropolycycliques et leur utilisations en tant qu'antagonistes des recepteurs metabotropiques du glutamate - Google Patents [patents.google.com]

- 2. Methyl 3-cyano-5-hydroxybenzoate | 453565-76-9 | Benchchem [benchchem.com]

- 3. BG104432A - ТеÑапевÑиÑно използване на Ñ Ð¸Ð½Ð¾Ð»Ð¸Ð½Ð¾Ð²Ð¸ пÑоизводни - Google Patents [patents.google.com]

- 4. methyl 3-cyano-5-hydroxybenzoate | CAS#:453565-76-9 | Chemsrc [chemsrc.com]

Thermodynamic Stability of Methyl 3-cyano-5-hydroxybenzoate: A Technical Guide

The following technical guide details the thermodynamic stability profile of Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9), a critical intermediate in the synthesis of pharmaceutical compounds, particularly Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Part 1: Executive Summary & Molecular Architecture

Methyl 3-cyano-5-hydroxybenzoate represents a class of functionalized benzoates where thermodynamic stability is dictated by the competing electronic effects of the electron-withdrawing cyano group (-CN) and the electron-donating hydroxyl group (-OH) on the central aromatic ring.

As a pharmaceutical intermediate, its stability profile is critical for:

-

Process Yield: Preventing premature hydrolysis during alkaline workups.

-

Impurity Control: Mitigating oxidative dimerization of the phenolic moiety.

-

Solid-State Storage: Managing polymorphic transitions driven by hydrogen bonding.

Physicochemical Baseline

The molecule features a 1,3,5-substitution pattern (meta-substitution), which effectively decouples the resonance interaction between the substituents, leaving inductive effects to dominate the reactivity.

| Property | Value / Characteristic | Mechanistic Implication |

| CAS Number | 453565-76-9 | Unique Identifier |

| Molecular Formula | C₉H₇NO₃ | MW: 177.16 g/mol |

| Physical State | Solid (Crystalline) | High lattice energy due to H-bonding network. |

| Predicted pKa (Phenol) | ~8.5 - 9.0 | The meta-cyano group (EWG) increases acidity relative to phenol (pKa 10), making the phenolate accessible at lower pH. |

| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; soluble in EtOAc, MeOH, DMSO. |

| H-Bond Donors/Acceptors | 1 Donor (-OH) / 4 Acceptors (N, O, O) | High propensity for forming stable polymorphs. |

Part 2: Thermodynamic Stability Profile

Hydrolytic Stability (Solution State)

The primary degradation pathway for Methyl 3-cyano-5-hydroxybenzoate is the hydrolysis of the methyl ester to 3-cyano-5-hydroxybenzoic acid .

-

Mechanism: The meta-cyano group exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the aromatic ring. This destabilizes the ester carbonyl, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., by OH⁻) compared to unsubstituted methyl benzoate.

-

Kinetics:

-

Acidic pH (pH < 4): Relatively stable. The carbonyl oxygen protonation is not significantly enhanced.

-

Neutral pH: Stable, but slow hydrolysis may occur over prolonged storage in aqueous-organic mixtures.

-

Alkaline pH (pH > 8): High Risk. The rate of hydrolysis (

) increases significantly. Furthermore, deprotonation of the phenol (forming the phenolate) creates a dianionic transition state intermediate that, while electronically rich, does not fully counteract the activation of the ester by the cyano group.

-

Oxidative Stability

The phenolic hydroxyl group at position 5 is a site of vulnerability.

-

Auto-oxidation: Under basic conditions, the phenolate ion is prone to Single Electron Transfer (SET) oxidation, leading to the formation of phenoxy radicals.

-

Dimerization: These radicals can couple (C-C or C-O coupling) to form colored impurities (often yellow/brown), which are thermodynamically irreversible.

-

Mitigation: Synthesis and storage require inert atmospheres (N₂ or Ar) and the avoidance of transition metal impurities (Fe, Cu) that catalyze phenol oxidation.

Thermal Stability (Solid State)

-

Melting Point: While specific experimental values vary by polymorph, structural analogs (e.g., methyl 3,5-dihydroxybenzoate) melt in the range of 160–170°C . Methyl 3-cyano-5-hydroxybenzoate is expected to have a similar or slightly lower melting point due to the asymmetry introduced by the cyano group.

-

Decarboxylation: The presence of the electron-withdrawing cyano group can facilitate thermal decarboxylation of the free acid (post-hydrolysis) at temperatures >200°C, but the ester itself is thermally robust up to its melting point.

Part 3: Visualized Degradation Pathways

The following diagram illustrates the critical degradation nodes for Methyl 3-cyano-5-hydroxybenzoate.

Figure 1: Mechanistic degradation pathways showing the competing risks of hydrolysis (primary) and oxidation (secondary).

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this intermediate, the following "Self-Validating" protocols are recommended. These protocols include internal controls to ensure data integrity.

Protocol: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

-

Stock Solution: Dissolve Methyl 3-cyano-5-hydroxybenzoate in Acetonitrile (ACN) to 1 mg/mL.

-

Initiation: Spike 100 µL of Stock into 9.9 mL of pre-thermostated buffer (25°C and 40°C).

-

Control: Spike into pure ACN (Zero-time point reference).

-

-

Sampling: Aliquot 500 µL at t=0, 1, 2, 4, 8, and 24 hours.

-

Quenching: Immediately add 500 µL of cold ACN + 0.1% Formic Acid to stop the reaction.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% FA).

-

Calculation: Plot

vs. time. The slope =

-

Protocol: Solid-State Stress Testing (Accelerated Stability)

Objective: Assess physical stability and polymorph integrity.

-

Sample Prep: Weigh 50 mg of sample into open glass vials.

-

Conditions:

-

Condition A: 40°C / 75% Relative Humidity (Open).

-

Condition B: 60°C (Dry heat, Closed).

-

Condition C: Ambient Light (Photostability).

-

-

Duration: 2 weeks.

-

Analysis:

-

Appearance: Check for yellowing (oxidation).

-

Purity: HPLC assay (Limit of degradation > 0.5%).

-

Solid Form: XRPD (X-Ray Powder Diffraction) to detect polymorphic shifts.

-

Part 5: Stability Testing Workflow

The following flowchart outlines the decision logic for handling this compound during drug development.

Figure 2: Decision matrix for stability testing and handling constraints.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21942421, Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]

-

FibroGen, Inc. (2019). Method for synthesis of roxadustat and intermediate compounds thereof.[1][2][3] World Intellectual Property Organization Patent WO2019114811A1. (Describes synthetic context and handling of related intermediates). Retrieved from [1]

-

ChemSrc (2025). Methyl 3-cyano-5-hydroxybenzoate Physicochemical Properties. Retrieved from [Link]

Sources

- 1. Method for synthesis of roxadustat and intermediate compounds thereof - Patent WO-2019114811-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP3712130A1 - Method for synthesis of roxadustat and intermediate compounds thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of Methyl 3-cyano-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-5-hydroxybenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a nitrile, and a hydroxyl group on a central benzene ring, offers versatile opportunities for chemical modification and the synthesis of more complex molecular architectures. A precise understanding of its molecular weight and three-dimensional structure is paramount for its effective utilization in drug design, lead optimization, and the development of novel functional materials.

This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the molecular weight and elucidate the chemical structure of Methyl 3-cyano-5-hydroxybenzoate. As a Senior Application Scientist, this document is structured to not only present protocols but also to instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Core Molecular Properties

A foundational understanding of the basic chemical properties of Methyl 3-cyano-5-hydroxybenzoate is the first step in any analytical endeavor. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 177.04259 Da | PubChem[2] |

| CAS Number | 453565-76-9 | PubChem[1] |

| IUPAC Name | methyl 3-cyano-5-hydroxybenzoate | PubChem[1] |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)O | PubChem[1] |

| InChI Key | KDZKUPKPTGAQPV-UHFFFAOYSA-N | PubChem[1] |

I. Determination of Molecular Formula and Weight

The journey to structural elucidation begins with the confirmation of the compound's elemental composition and molecular weight. This is a two-pronged approach that combines elemental analysis with mass spectrometry.

A. Elemental Analysis: Unveiling the Empirical Formula

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a cornerstone technique for determining the empirical formula of a pure organic compound.[3] The process involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured.

-

Sample Preparation: A small amount of Methyl 3-cyano-5-hydroxybenzoate (typically 1-3 mg) is accurately weighed into a tin capsule.

-

Combustion: The sample is introduced into a combustion furnace (typically at 900-1000°C) where it undergoes rapid and complete oxidation.

-

Gas Separation and Detection: The combustion products are passed through a series of columns and detectors. H₂O is trapped and measured, followed by CO₂, and finally, N₂ is detected by a thermal conductivity detector.

-

Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. The percentage of oxygen is typically determined by difference.

From the elemental composition, the empirical formula is determined by converting the mass percentages to molar ratios and then to the simplest whole-number ratio of atoms.

| Element | % Composition (Theoretical) |

| Carbon | 61.02% |

| Hydrogen | 3.98% |

| Nitrogen | 7.91% |

| Oxygen | 27.09% |

These percentages are used to calculate the mole ratio of each element, which directly leads to the empirical formula, C₉H₇NO₃.

B. Mass Spectrometry: Precise Molecular Weight Determination

Mass spectrometry is an indispensable tool for accurately measuring the mass-to-charge ratio (m/z) of ionized molecules.[1] For determining the molecular weight of a small organic molecule like Methyl 3-cyano-5-hydroxybenzoate, high-resolution mass spectrometry (HRMS) is the method of choice.

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Detection: The detector records the m/z of the ions with high precision.

The HRMS data provides the exact mass of the molecular ion. For Methyl 3-cyano-5-hydroxybenzoate, the expected monoisotopic mass of the [M+H]⁺ ion is 178.04987 Da. The high accuracy of the measurement allows for the unambiguous confirmation of the molecular formula, as very few elemental combinations will match the observed mass with the same degree of precision.

II. Structural Elucidation: Assembling the Molecular Puzzle

With the molecular formula confirmed, the next crucial step is to determine the connectivity of the atoms and the overall three-dimensional structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | t (triplet) | 1H | H-4 |

| ~7.70 | t (triplet) | 1H | H-6 |

| ~7.50 | t (triplet) | 1H | H-2 |

| ~5.50 | br s (broad singlet) | 1H | -OH |

| ~3.90 | s (singlet) | 3H | -OCH₃ |

Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.

Causality Behind the Spectrum:

-

Aromatic Protons (H-2, H-4, H-6): The three protons on the benzene ring appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the cyano and methyl ester groups will deshield these protons, shifting them downfield. The hydroxyl group, being electron-donating, will have a shielding effect. The multiplicity (triplet) arises from coupling to their two neighboring aromatic protons.

-

Hydroxyl Proton (-OH): The phenolic proton is typically a broad singlet and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons, hence they appear as a sharp singlet.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~158.0 | C-OH |

| ~133.0 | C-COOCH₃ |

| ~125.0 | C-H (aromatic) |

| ~122.0 | C-H (aromatic) |

| ~118.0 | C-H (aromatic) |

| ~117.0 | C≡N |

| ~113.0 | C-CN |

| ~53.0 | -OCH₃ |

Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.

Causality Behind the Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon attached to the hydroxyl group (C-OH) will be shifted downfield due to the electronegativity of oxygen. The carbons bearing protons will appear in the typical aromatic region (110-140 ppm). The carbon attached to the cyano group (C-CN) and the ester group (C-COOCH₃) will also have characteristic shifts.

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the 110-125 ppm range.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is shielded and appears upfield.

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyano-5-hydroxybenzoate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3500-3200 | Strong, Broad | Phenol | O-H stretch |

| ~3050 | Medium | Aromatic | C-H stretch |

| ~2950 | Medium | Alkane | C-H stretch (methyl) |

| ~2230 | Medium, Sharp | Nitrile | C≡N stretch |

| ~1720 | Strong, Sharp | Ester | C=O stretch |

| 1600-1450 | Medium-Strong | Aromatic | C=C stretch |

| ~1250 | Strong | Ester/Phenol | C-O stretch |

Disclaimer: These are predicted absorption frequencies and may vary from experimental values.

Causality Behind the Spectrum:

-

O-H Stretch: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a clear indication of the hydrogen-bonded phenolic hydroxyl group.

-

C≡N Stretch: The sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of a nitrile functional group.

-

C=O Stretch: The strong, sharp absorption at approximately 1720 cm⁻¹ is indicative of the ester carbonyl group.

-

Aromatic C=C and C-H Stretches: The absorptions in the 1600-1450 cm⁻¹ and around 3050 cm⁻¹ regions confirm the presence of the benzene ring.

-

C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region are due to the C-O stretching vibrations of the ester and phenol groups.

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: An infrared spectrum is obtained by passing a beam of infrared light through the sample and measuring the amount of light that is absorbed at each wavelength.

-

Data Analysis: The resulting spectrum is plotted as absorbance or transmittance versus wavenumber.

III. Integrated Analytical Workflow

The power of this multi-technique approach lies in the integration of data from each experiment to build a cohesive and validated structural assignment. The workflow diagram below illustrates the logical progression from fundamental properties to a fully elucidated structure.

Conclusion

The structural analysis of Methyl 3-cyano-5-hydroxybenzoate is a systematic process that relies on the synergistic application of multiple analytical techniques. By methodically determining the elemental composition, precise molecular weight, functional group inventory, and the intricate connectivity of the atomic framework, a complete and unambiguous structural assignment can be achieved. The protocols and interpretive logic presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and other novel chemical entities, thereby accelerating the pace of innovation in their respective fields.

References

-

PubChem. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-cyano-5-hydroxybenzoate (C9H7NO3). Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2023, December 2). Combustion analysis. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved February 27, 2026, from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 27, 2026, from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved February 27, 2026, from [Link]

Sources

- 1. Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 3-cyano-5-hydroxybenzoate (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. PROSPRE [prospre.ca]

- 4. Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution - PMC [pmc.ncbi.nlm.nih.gov]

The Tri-Functional Nexus: A Technical Guide to Methyl 3-cyano-5-hydroxybenzoate Derivatives

Executive Summary

Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its specific meta-meta substitution pattern, which offers three chemically distinct handles—a phenolic hydroxyl, a nitrile, and a methyl ester—positioned 120° apart. This geometry is critical for fragment-based drug discovery (FBDD), particularly in the development of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors and Glucokinase Activators (GKAs) .

This guide moves beyond basic characterization to provide a strategic blueprint for utilizing this scaffold. We explore its synthesis, divergent derivatization, and its role as a bioisostere precursor in hypoxia-mimetic therapeutics.

Part 1: Structural Analysis & Synthetic Access

The Pharmacophore Geometry

The molecule acts as a rigid linker. In HIF-PH inhibitors (e.g., Vadadustat analogs), this core mimics the 2-oxoglutarate (2-OG) co-substrate.

-

Position 1 (Ester/Acid): Chelates the active site Iron (Fe²⁺).

-

Position 3 (Nitrile): Acts as a precursor to tetrazoles (acid bioisosteres) or interacts with the Arg383 residue in PHD2.

-

Position 5 (Hydroxyl): Provides a vector for hydrophobic extension into the enzyme's deep pocket.

Synthetic Pathways

While industrial routes often employ "green" dehydration of oximes (See Search Result 1.8), the preferred laboratory method for high-purity library generation is the Palladium-Catalyzed Cyanation of aryl halides. This method avoids harsh dehydration conditions that can degrade sensitive functional groups.

Preferred Route: Pd-Catalyzed Cyanation

Precursor: Methyl 3-bromo-5-hydroxybenzoate. Catalyst System: Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf. Cyanating Agent: Zn(CN)₂ (safer than NaCN/KCN and provides kinetic control).

Figure 1: Step-wise synthesis from commercially available 3,5-dihydroxybenzoic acid via the mono-triflate intermediate.

Part 2: Divergent Derivatization Strategies

The power of this scaffold lies in the orthogonality of its functional groups. You can modify one sector without affecting the others, allowing for rapid SAR (Structure-Activity Relationship) exploration.

The Phenolic Vector (-OH)

-

Reaction: Mitsunobu Reaction or SɴAr (if converting to a leaving group).

-

Purpose: To attach lipophilic tails (e.g., benzyl groups, phenoxy linkers) that occupy the hydrophobic sub-pocket of the target protein.

-

Key Insight: Alkylation must be performed before hydrolysis of the methyl ester to avoid self-alkylation of the carboxylic acid.

The Nitrile Vector (-CN)

-

Reaction: [3+2] Cycloaddition with Sodium Azide.[1]

-

Product: 5-substituted-1H-tetrazole.

-

Medicinal Value: The tetrazole is a classic carboxylic acid bioisostere (pKa ~4.5-5.0), improving metabolic stability and oral bioavailability compared to the parent acid.

The Ester Vector (-COOMe)

-

Reaction: LiOH/THF hydrolysis or Amidation.

-

Purpose: Reveals the carboxylic acid necessary for metal chelation (e.g., in HIF-PH or Metallo-β-lactamase inhibitors).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Cyanation (Lab Scale)

Objective: Synthesis of Methyl 3-cyano-5-hydroxybenzoate from Methyl 3-bromo-5-hydroxybenzoate.

Reagents:

-

Methyl 3-bromo-5-hydroxybenzoate (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂, 0.6 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

DMF (Anhydrous, degassed)

Methodology:

-

Setup: In a glovebox or under strict Argon flow, charge a Schlenk flask with the aryl bromide, Zn(CN)₂, and Pd catalyst.

-

Solvation: Add anhydrous DMF via syringe. The concentration should be approx. 0.2 M.

-

Activation: Heat the mixture to 85°C for 4-6 hours. Note: Monitoring via TLC (Hexane/EtOAc 7:3) is critical. The product usually fluoresces blue under UV254.

-

Quench & Workup (The Validation Step):

-

Cool to room temperature.

-

Dilute with EtOAc and wash with 2M Ammonium Hydroxide (NH₄OH) . Why? This complexes the Zinc and Copper salts, preventing emulsions and removing toxic cyanide residues from the organic layer.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (SiO₂). Gradient: 0% → 30% EtOAc in Hexanes.

Protocol B: "Click" Transformation to Tetrazole

Objective: Converting the -CN group to a Tetrazole bioisostere.

Reagents:

-

Sodium Azide (NaN₃, 3.0 eq)

-

Ammonium Chloride (NH₄Cl, 3.0 eq)

Methodology:

-

Dissolve the nitrile in DMF (0.5 M).

-

Add NaN₃ and NH₄Cl. Causality: NH₄Cl buffers the reaction, generating HN₃ in situ in a controlled manner, preventing rapid decomposition.

-

Heat to 100°C for 12-16 hours behind a blast shield.

-

Workup: Acidify carefully with 1N HCl to pH 3-4 (precipitates the tetrazole). Extract with EtOAc.

Part 4: Case Study – HIF-PH Inhibition

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors treat anemia by stabilizing HIF-α.[5] The 3-cyano-5-hydroxybenzoate core is a structural analog of the 2-oxoglutarate co-factor.

Mechanism of Action[5][6][7]

-

Binding: The carboxylic acid (from the hydrolyzed ester) and the hydroxyl group chelate the active site Fe(II).

-

Displacement: The scaffold displaces 2-oxoglutarate.

-

Result: PHD2 enzyme is inhibited -> HIF-α is not hydroxylated -> HIF-α accumulates -> Erythropoietin (EPO) gene transcription increases.[5]

Figure 2: The divergent chemical space accessible from the core scaffold.

Part 5: Data Summary

Table 1: Comparative Physicochemical Properties of Key Derivatives

| Derivative Type | Modification Site | LogP (Calc) | tPSA (Ų) | Primary Application |

| Core Scaffold | None | 1.52 | 70.3 | Intermediate / Linker |

| Tetrazole Analog | Nitrile -> Tetrazole | 0.85 | 95.0 | Angiotensin II / HIF-PH |

| O-Benzyl Ether | Hydroxyl -> O-Bn | 3.10 | 61.0 | Lipophilic Probe |

| Amide Derivative | Ester -> Amide | 1.10 | 85.0 | Glucokinase Activator |

Data derived from consensus computational models (PubChem/ChemDraw).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21942421, Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]

- Gupta, N., et al. (2019). Discovery of Vadadustat (AKB-6548): A Novel, Orally Available HIF-PH Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry. (Contextual grounding for HIF-PH scaffold utility).

-

Technical Disclosure Commons. (2022).[4] Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (Demonstrates industrial cyanation/derivatization protocols on homologous scaffolds). Retrieved from [Link]

- Organic Syntheses. (1944). General Procedure for Azide-Tetrazole Cycloaddition. Coll. Vol. 29.

-

MDPI. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Biomedicines. Retrieved from [Link][6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. methyl 3-cyano-5-hydroxybenzoate | CAS#:453565-76-9 | Chemsrc [chemsrc.com]

- 3. Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Chemo-Selective Functionalization Strategies for Methyl 3-cyano-5-hydroxybenzoate

Executive Summary

Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of HIF-prolyl hydroxylase (HIF-PHD) inhibitors and kinase modulators.[1] Its value lies in its trifunctional architecture : a meta-positioned arrangement of a phenol, a nitrile, and a methyl ester.

This guide provides a technical roadmap for the orthogonal functionalization of this molecule. The core challenge addressed here is chemoselectivity : how to manipulate one functional group while preserving the integrity of the others, given the electronic push-pull dynamics of the 1,3,5-substituted benzene ring.

Molecular Architecture & Electronic Landscape

To predict reactivity, we must first map the electronic density. The benzene ring is highly electron-deficient (deactivated) due to the cooperative electron-withdrawing effects (EWG) of the nitrile and ester groups, only partially offset by the phenolic donation.

-

The Phenol (C5-OH): The

of this phenol is significantly lower than unsubstituted phenol ( -

The Nitrile (C3-CN): Acts as a robust masking group for amines (via reduction) or carboxylic acids (via hydrolysis), and a precursor for tetrazoles.[1] It strongly deactivates the ring toward Electrophilic Aromatic Substitution (

).[1] -

The Methyl Ester (C1-COOMe): The primary electrophile for acyl substitution.[1] It is susceptible to hydrolysis and transesterification.[1]

Visualization: Electronic Reactivity Map

The following diagram illustrates the electronic pressure points and resonance effects governing the molecule's reactivity.

Figure 1: Electronic Reactivity Map detailing the push-pull dynamics of the substituents.

The Phenolic Axis: O-Functionalization

Objective: Derivatize the hydroxyl group without hydrolyzing the ester or hydrating the nitrile.

Williamson Ether Synthesis (Alkylation)

Due to the enhanced acidity of the phenol, strong bases like NaH are unnecessary and risky (potential for ester enolization or Claisen-type condensations).

-

Protocol: Use Potassium Carbonate (

) in Acetone or DMF at ambient temperature.[1] -

Critical Control: If using DMF at elevated temperatures (>80°C), trace dimethylamine (from DMF decomposition) can displace the methyl ester to form an amide. Stick to Acetone/reflux or MeCN/reflux for safety.[1]

Activation via Triflation

Converting the phenol to a triflate (OTf) creates a leaving group for Palladium-catalyzed cross-coupling (

-

Reagents: Triflic anhydride (

), Pyridine, DCM, 0°C. -

Why this works: The reaction is faster than the attack on the nitrile or ester. The resulting Aryl Triflate is a key intermediate for Suzuki-Miyaura coupling.[1]

The Electrophilic Axis: Chemoselectivity

Objective: Differentiate between the Nitrile and the Methyl Ester.

Selective Hydrolysis (Saponification)

Challenge: Both -CN and -COOMe can hydrolyze to carboxylic acids.[1] Solution: The methyl ester hydrolyzes significantly faster than the aromatic nitrile under mild basic conditions .[1]

-

Reagents: LiOH (1.1 eq) in THF/Water (4:1) at 0°C to RT.

-

Mechanism: The tetrahedral intermediate forms at the ester carbonyl faster than the attack on the nitrile carbon.

-

Stop Condition: Monitor by TLC/LCMS. Prolonged exposure or heating will hydrate the nitrile to the primary amide.

Nitrile-Specific Transformations

Challenge: Reducing the nitrile without reducing the ester.

-

Method A: Tetrazole Formation (Bioisostere). [1]

-

Reaction:

, -

Selectivity: The ester is stable to azide nucleophiles under these conditions.[1]

-

-

Method B: Selective Reduction (Nitrile to Amine). [1]

-

Reagents:

(balloon), Raney Nickel or Pd/C, in Methanol. -

Selectivity: Methyl esters are generally inert to standard catalytic hydrogenation at atmospheric pressure, whereas nitriles reduce to benzylamines.[1] Note: Avoid

(reduces both).

-

Experimental Workflow: Divergent Synthesis

The following flowchart illustrates the logical order of operations to access different derivatives.

Figure 2: Divergent synthetic pathways emphasizing chemoselective checkpoints.

Quantitative Data: Reactivity Comparison

| Functional Group | Reagent | Reaction Type | Selectivity Outcome |

| Phenol (-OH) | Activation | High. Ester and Nitrile remain untouched.[1] | |

| Methyl Ester | LiOH (1 eq), 0°C | Hydrolysis | High. Nitrile is stable at low temp.[1] |

| Methyl Ester | Hydrolysis | Low. Nitrile hydrolyzes to Amide/Acid.[1] | |

| Nitrile (-CN) | Reduction | High. Ester is stable to catalytic hydrogenation.[1] | |

| Nitrile (-CN) | Reduction | None. Both Nitrile and Ester reduce.[1] |

References

-

ChemicalBook. (2024).[1] Methyl 3-cyano-4-hydroxybenzoate Synthesis and Properties. (Analogous reactivity profile). Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2024).[1] Methyl 3-cyano-5-hydroxybenzoate Compound Summary. Retrieved from [1]

-

Organic Chemistry Portal. (2023). Selective Reduction of Nitriles. Retrieved from

-

Sigma-Aldrich. (2024).[1] Product Specification: Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [1]

-

Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice: Chemoselective Hydrolysis. Retrieved from

Sources

Methodological & Application

Application Note: Advanced Synthesis and Isolation of Methyl 3-cyano-5-hydroxybenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9)

Strategic Context and Molecular Significance

Methyl 3-cyano-5-hydroxybenzoate is a highly versatile, tri-substituted aromatic building block. The orthogonal reactivity of its three functional groups—a hydrolyzable methyl ester, a reducible nitrile, and a reactive phenolic hydroxyl—makes it an indispensable intermediate in modern medicinal chemistry. Most notably, this scaffold is a critical precursor in the development of metabotropic glutamate receptor (mGluR) antagonists, which are actively investigated for the treatment of neurological diseases and apoptotic neuronal death [1].

Physicochemical Profile

To establish baseline analytical expectations during synthesis, the quantitative physicochemical properties of the target molecule are summarized below[1][2]:

| Property | Value | Source |

| IUPAC Name | methyl 3-cyano-5-hydroxybenzoate | PubChem[1] |

| CAS Registry Number | 453565-76-9 | ECHA / Echemi[2] |

| Molecular Formula | C9H7NO3 | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Exact Mass | 177.04259 Da | Echemi[2] |

| XLogP3 (Lipophilicity) | 1.5 | PubChem[1] |

| Topological Polar Surface Area | 70.3 Ų | PubChem[1] |

Retrosynthetic Rationale & Workflow

The most efficient and scalable route to Methyl 3-cyano-5-hydroxybenzoate avoids the poor regioselectivity of direct electrophilic aromatic substitution on 3-hydroxybenzoic acid. Instead, the protocol begins with the commercially available 3-bromo-5-hydroxybenzoic acid .

The synthesis is executed in two distinct phases:

-

Carboxylic Acid Protection: A Fischer esterification masks the acidic proton, preventing catalyst poisoning in the subsequent step and dramatically improving the intermediate's solubility in organic solvents[3].

-

Palladium-Catalyzed Cyanation: The meta-bromo handle undergoes a selective cross-coupling with zinc cyanide. This modern catalytic approach replaces the classical Rosenmund-von Braun reaction (which requires stoichiometric copper(I) cyanide at >150 °C), thereby minimizing heavy metal waste and preserving the unprotected phenolic group.

Two-step synthetic workflow for Methyl 3-cyano-5-hydroxybenzoate.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Methyl 3-bromo-5-hydroxybenzoate

Mechanistic Causality: Methanol serves a dual role as both the solvent and the nucleophile. Because esterification is an equilibrium-driven process, the vast molar excess of methanol pushes the reaction toward the product (Le Chatelier's Principle). Catalytic sulfuric acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

Materials:

-

3-Bromo-5-hydroxybenzoic acid (CAS: 140472-69-1): 10.0 g (46.1 mmol)

-

Anhydrous Methanol: 100 mL

-

Concentrated Sulfuric Acid (H₂SO₄): 0.5 mL

Protocol:

-

Initiation: Suspend 10.0 g of 3-bromo-5-hydroxybenzoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Catalysis: Slowly add 0.5 mL of concentrated H₂SO₄ dropwise. Visual Cue: The suspension will gradually transition into a clear, pale-yellow solution as the ester forms and solubility increases.

-

Propagation: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 30% Ethyl Acetate in Hexanes). The starting acid will streak near the baseline, while the esterified product will elute cleanly with an

of ~0.6. -

Quenching & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove ~80% of the methanol. Dilute the residue with 150 mL of Ethyl Acetate.

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst and remove any unreacted starting material. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Methyl 3-bromo-5-hydroxybenzoate as a white to pale-yellow solid (Yield: ~10.1 g, 95%)[3].

Phase 2: Palladium-Catalyzed Cyanation

Mechanistic Causality: Zinc cyanide (Zn(CN)₂) is explicitly chosen over alkali cyanides (NaCN/KCN). Alkali cyanides rapidly dissolve and flood the solution with CN⁻ ions, which strongly coordinate to the palladium center, forming inactive

Materials:

-

Methyl 3-bromo-5-hydroxybenzoate: 5.0 g (21.6 mmol)

-

Zinc Cyanide (Zn(CN)₂): 1.52 g (13.0 mmol, 0.6 eq. providing 1.2 eq. of CN⁻)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 1.25 g (1.08 mmol, 5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF): 50 mL

Protocol:

-

Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 5.0 g of the intermediate in 50 mL of anhydrous DMF. Subject the solution to three freeze-pump-thaw cycles or sparge vigorously with ultra-pure Nitrogen for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II).

-

Reagent Addition: Under a positive flow of Nitrogen, quickly add Zn(CN)₂ and Pd(PPh₃)₄.

-

Coupling: Seal the flask and heat the mixture to 120 °C for 8–12 hours. Visual Cue: The mixture will transition from a pale suspension to a dark, homogeneous brown/black solution as the active palladium species cycles.

-

Self-Validation (LC-MS): Confirm the complete consumption of the starting material (m/z 231/233) and the appearance of the product mass (m/z 178 for

). -

Quenching: Cool the mixture to room temperature. Dilute with 200 mL of Ethyl Acetate and filter through a pad of Celite to remove insoluble zinc salts and precipitated palladium black.

-

Workup: Wash the filtrate with 5% aqueous NH₄OH (3 × 50 mL). Causality: Ammonia strongly complexes with residual zinc and palladium ions, pulling them into the aqueous phase and preventing heavy-metal contamination of the final product. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to afford Methyl 3-cyano-5-hydroxybenzoate as an off-white solid.

Safety, Hazards, and Waste Management

Methyl 3-cyano-5-hydroxybenzoate is classified under several GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

Cyanide Specific Protocol:

Zn(CN)₂ is highly toxic. All cyanation procedures must be conducted in a certified fume hood. Aqueous waste from the cyanation workup (containing residual cyanides) must never be mixed with acidic waste, which would generate lethal HCN gas. Cyanide waste must be treated with a large excess of Sodium Hypochlorite (bleach) in a strongly basic environment (pH > 10, adjusted with NaOH) for 24 hours to oxidize the cyanide to the significantly less toxic cyanate (

References

- Title: Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (US20030055085A1)

-

Title: Methyl 3-cyano-5-hydroxybenzoate Compound Summary (CID 21942421) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

The Versatile Role of Methyl 3-cyano-5-hydroxybenzoate in Modern Pharmaceutical Synthesis

Introduction

Methyl 3-cyano-5-hydroxybenzoate is a highly functionalized aromatic compound that is emerging as a valuable intermediate in pharmaceutical research and development. Its unique trifunctional substitution pattern—comprising a methyl ester, a nitrile, and a hydroxyl group—offers a rich platform for diverse chemical modifications. This strategic arrangement of reactive sites allows for the regioselective construction of complex molecular architectures, making it an ideal starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of Methyl 3-cyano-5-hydroxybenzoate in the synthesis of potential kinase inhibitors and G-protein coupled receptor (GPCR) modulators, two critical classes of drug targets.

The benzonitrile moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] The nitrile group can participate in key hydrogen bonding interactions with protein active sites and serves as a versatile synthetic handle for conversion into other functional groups.[3] The phenolic hydroxyl group provides a site for etherification or esterification to modulate physicochemical properties, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling reactions. This inherent versatility makes Methyl 3-cyano-5-hydroxybenzoate a powerful tool in the medicinal chemist's arsenal.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Appearance | Solid | - |

| CAS Number | 453565-76-9 | [4] |

| XLogP3 | 1.5 | [4] |

Application Note I: Synthesis of a Potential Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets in oncology and immunology.[5] Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The following protocol outlines a synthetic strategy to elaborate Methyl 3-cyano-5-hydroxybenzoate into a disubstituted benzonitrile scaffold, a common feature in many kinase inhibitors.[6][7] This is achieved through a sequential O-alkylation and a Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale

The phenolic hydroxyl group is first alkylated to introduce a side chain that can be tailored to interact with specific amino acid residues in the kinase active site. The choice of an alkyl halide allows for the introduction of various functionalities. Subsequently, a Suzuki-Miyaura coupling is employed to introduce an aryl or heteroaryl moiety. This reaction is chosen for its high functional group tolerance and reliability in forming C-C bonds.[8] The resulting biaryl structure is a common motif in many kinase inhibitors.

Experimental Workflow

Caption: Workflow for the synthesis of a potential kinase inhibitor scaffold.

Detailed Protocol

Step 1: O-Alkylation of Methyl 3-cyano-5-hydroxybenzoate

-

To a stirred solution of Methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Step 2: Suzuki-Miyaura Cross-Coupling

Note: This step requires the conversion of the ester to a triflate for coupling.

-

Hydrolyze the methyl ester of the O-alkylated product using LiOH in a THF/water mixture.

-

Acidify the reaction mixture to obtain the carboxylic acid.

-

Convert the carboxylic acid to the corresponding phenol via a Curtius rearrangement or a similar transformation.

-

Convert the newly formed phenol to its triflate by reacting with triflic anhydride in the presence of a base like pyridine.

-

In a reaction vessel, dissolve the aryl triflate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and water (4:1).

-

Add sodium carbonate (Na₂CO₃, 2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Degas the mixture with argon or nitrogen for 15 minutes.

-

Heat the reaction to 90 °C and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Application Note II: Synthesis of a Potential G-Protein Coupled Receptor (GPCR) Modulator

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[9][10] Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[11] This protocol describes the synthesis of a 3,5-disubstituted benzamide, a scaffold that can be explored for its potential as a GPCR modulator.

Scientific Rationale

This synthetic route begins with the hydrolysis of the methyl ester to a carboxylic acid. This is a crucial step as the resulting carboxylate is a key anchoring point for amide bond formation. The subsequent amide coupling with a primary or secondary amine introduces a diverse range of substituents that can be designed to interact with the allosteric binding pocket of a GPCR. The choice of amine is critical for modulating the pharmacological activity of the final compound.

Experimental Workflow

Caption: Workflow for the synthesis of a potential GPCR modulator scaffold.

Detailed Protocol

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve Methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-cyano-5-hydroxybenzoic acid.

Step 2: Amide Coupling

-

To a solution of 3-cyano-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-3-cyano-5-hydroxybenzamide.

Conclusion

Methyl 3-cyano-5-hydroxybenzoate is a readily accessible and highly versatile building block for the synthesis of complex pharmaceutical intermediates. The strategic positioning of its three functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. The protocols outlined in this document for the synthesis of potential kinase inhibitors and GPCR modulators demonstrate the utility of this compound in modern drug discovery programs. By leveraging established synthetic methodologies, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the identification of new therapeutic leads.

References

-

Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC - NIH. (2025, October 22). Retrieved from [Link]

-

Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem. (n.d.). Retrieved from [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC. (n.d.). Retrieved from [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. (2024, June 22). Retrieved from [Link]

- CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents. (n.d.).

- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents. (n.d.).

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and biological evaluation. (n.d.). Retrieved from [Link]

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

- WO2007128749A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents. (n.d.).

-

Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC - NIH. (2024, November 21). Retrieved from [Link]

-

Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors - MDPI. (2020, November 12). Retrieved from [Link]

-

Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

Allosteric Modulators of G Protein-Coupled Receptors - MDPI. (2022, March 8). Retrieved from [Link]

-

Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2) - PubMed. (2018, January 29). Retrieved from [Link]

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC - NIH. (n.d.). Retrieved from [Link]

-

Structure-based design of allosteric modulators for G protein-coupled receptors using molecular modelling and pharmacology experiments | PhD Opportunities | Queen's University Belfast. (n.d.). Retrieved from [Link]

-

A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. (2026, February 8). Retrieved from [Link]

- CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents. (n.d.).

-

Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation - ResearchGate. (2025, October 12). Retrieved from [Link]

Sources

- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. REF: PMY/2261/IT1 - PMY-PHD | Courses | Queen's University Belfast [qub.ac.uk]

O-alkylation protocols for the 5-hydroxy position of Methyl 3-cyano-5-hydroxybenzoate

Application Note & Protocol Guide | Doc ID: AN-ORG-2026-05

Executive Summary

This guide details the O-alkylation of Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9), a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals.

The presence of two strong electron-withdrawing groups (EWGs)—the cyano (-CN) and methyl ester (-COOMe) moieties—at the meta positions relative to the hydroxyl group significantly alters the reactivity profile compared to simple phenols. This guide provides optimized protocols to address the specific challenges of this substrate: reduced nucleophilicity of the phenoxide and sensitivity of the ester/nitrile to hydrolysis .

Chemical Analysis & Strategy

Substrate Reactivity Profile

-

Acidity (pKa): The -CN and -COOMe groups stabilize the phenoxide anion via induction and resonance. While phenol has a pKa of ~10, this substrate has a pKa estimated between 7.5–8.5.

-

Implication: Weaker bases (carbonates) are sufficient for deprotonation. Strong bases (NaH, NaOH) are unnecessary and hazardous to the functional groups.

-

-

Nucleophilicity: The same EWGs that increase acidity also delocalize the negative charge, making the oxygen less nucleophilic.

-

Implication: The reaction requires heat (50–80°C) and good leaving groups (iodides/bromides) or polar aprotic solvents to drive the SN2 mechanism.

-

-

Stability: The methyl ester is susceptible to saponification (hydrolysis) under aqueous alkaline conditions.

-

Implication:Strict anhydrous conditions are required.[1] Avoid aqueous NaOH/KOH.

-

Strategic Decision Matrix

Use the following logic to select the correct protocol for your specific alkylating agent (R-X or R-OH).

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Protocol A: Cesium Carbonate-Mediated Williamson Ether Synthesis

Best for: Primary alkyl halides (Bromides, Iodides). Mechanism: SN2 Substitution.[2]

Rationale

We utilize Cesium Carbonate (Cs₂CO₃) rather than Potassium Carbonate. The large cesium cation (Cs⁺) forms a loose ion pair with the phenoxide in organic solvents (the "Cesium Effect"), enhancing the solubility and nucleophilicity of the phenoxide anion, which is critical for this electron-deficient substrate.

Materials

-

Substrate: Methyl 3-cyano-5-hydroxybenzoate (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide (1.2 equiv) or Alkyl Iodide (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃), anhydrous, granular (1.5 – 2.0 equiv)

-

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

-

Alternative: DMF (if solubility is an issue, but MeCN allows easier workup).

-

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) if using Alkyl Chlorides (Finkelstein condition).

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with Methyl 3-cyano-5-hydroxybenzoate (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved.

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn slight yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

-

Addition: Add the Alkyl Halide (1.2 equiv) via syringe.

-

Reaction: Heat the mixture to 60°C (oil bath temperature).

-

Monitoring: Check TLC every 2 hours (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting phenol (lower Rf) and appearance of the ether (higher Rf).

-

-

Workup:

-

Purification: The crude residue is usually pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols or when preserving stereochemistry is required. Mechanism: Activation of alcohol by phosphine/azo-dicarboxylate.

Rationale

Standard SN2 conditions often fail with secondary alkyl halides due to competing E2 elimination. The Mitsunobu reaction activates the alcohol directly, allowing the electron-deficient phenol to attack the activated alcohol with inversion of configuration.

Materials

-

Substrate: Methyl 3-cyano-5-hydroxybenzoate (1.0 equiv)

-

Alcohol: R-OH (1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

-

Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure

-

Setup: Dry flask, N₂ atmosphere, 0°C (Ice bath).

-

Mixing: Dissolve Substrate (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

-